molecular formula C20H19ClN6O2 B2819801 2-(4-(1-(4-chlorophenyl)cyclopentanecarboxamido)phenyl)-2H-tetrazole-5-carboxamide CAS No. 1396635-69-0

2-(4-(1-(4-chlorophenyl)cyclopentanecarboxamido)phenyl)-2H-tetrazole-5-carboxamide

Cat. No.: B2819801
CAS No.: 1396635-69-0
M. Wt: 410.86
InChI Key: VLHHEVDHZLZRKP-UHFFFAOYSA-N
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Description

2-(4-(1-(4-chlorophenyl)cyclopentanecarboxamido)phenyl)-2H-tetrazole-5-carboxamide is a complex organic compound featuring a tetrazole ring, a chlorophenyl group, and a cyclopentanecarboxamido moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(1-(4-chlorophenyl)cyclopentanecarboxamido)phenyl)-2H-tetrazole-5-carboxamide typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an appropriate nitrile with sodium azide under acidic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with a nucleophile.

    Cyclopentanecarboxamido Moiety: This moiety is typically introduced through an amide coupling reaction, where a cyclopentanecarboxylic acid derivative reacts with an amine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrazole ring, which can be oxidized to form various oxides.

    Reduction: Reduction reactions can occur at the amide bond, potentially converting it to an amine.

    Substitution: The chlorophenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).

Major Products

    Oxidation: Oxidized tetrazole derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

Biologically, the compound may exhibit interesting interactions with biological macromolecules due to its structural features. It could be used in the study of enzyme inhibition or as a ligand in receptor binding studies.

Medicine

In medicinal chemistry, the compound’s potential pharmacological activities could be explored. Its structure suggests it might interact with specific biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory or anticancer research.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 2-(4-(1-(4-chlorophenyl)cyclopentanecarboxamido)phenyl)-2H-tetrazole-5-carboxamide would depend on its specific biological target. Generally, compounds with similar structures may act by binding to specific receptors or enzymes, inhibiting their activity. The tetrazole ring can mimic carboxylate groups, potentially allowing the compound to interact with enzyme active sites or receptor binding pockets.

Comparison with Similar Compounds

Similar Compounds

    Tetrazole Derivatives: Compounds like 5-(4-chlorophenyl)-1H-tetrazole share the tetrazole ring and chlorophenyl group.

    Cyclopentanecarboxamido Derivatives: Compounds such as N-(4-chlorophenyl)cyclopentanecarboxamide share the cyclopentanecarboxamido moiety.

Uniqueness

What sets 2-(4-(1-(4-chlorophenyl)cyclopentanecarboxamido)phenyl)-2H-tetrazole-5-carboxamide apart is the combination of these functional groups in a single molecule, which may confer unique biological activities and chemical reactivity not seen in simpler analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

2-[4-[[1-(4-chlorophenyl)cyclopentanecarbonyl]amino]phenyl]tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN6O2/c21-14-5-3-13(4-6-14)20(11-1-2-12-20)19(29)23-15-7-9-16(10-8-15)27-25-18(17(22)28)24-26-27/h3-10H,1-2,11-12H2,(H2,22,28)(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLHHEVDHZLZRKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)N4N=C(N=N4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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